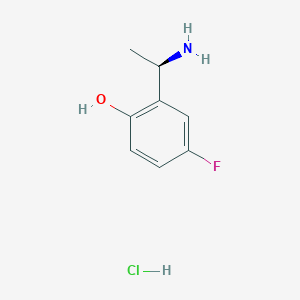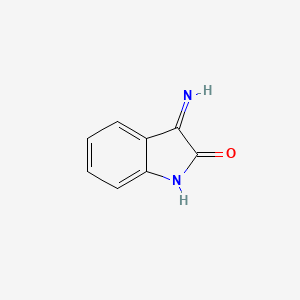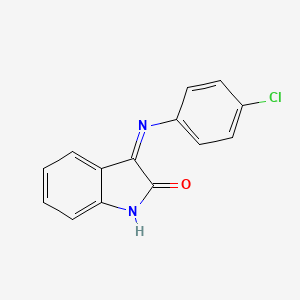
3-((4-クロロフェニル)イミノ)インドリン-2-オン
概要
説明
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンは、様々な科学分野における潜在的な用途で知られる化学化合物です。イミン結合を介してインドリン構造にクロロフェニル基が付加されていることが特徴です。 この化合物は、そのユニークな化学的特性と潜在的な生物活性により関心を集めています .
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。特定の酵素や受容体の阻害剤として作用し、生物学的経路を調節する可能性があります。 具体的な応用と状況に応じて、正確な分子標的と経路は異なる場合があります .
生化学分析
Biochemical Properties
3-((4-Chlorophenyl)imino)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 3-((4-Chlorophenyl)imino)indolin-2-one can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 3-((4-Chlorophenyl)imino)indolin-2-one on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-((4-Chlorophenyl)imino)indolin-2-one can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 3-((4-Chlorophenyl)imino)indolin-2-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of target enzymes, preventing their normal function. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets. This inhibition leads to alterations in cell signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((4-Chlorophenyl)imino)indolin-2-one have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-((4-Chlorophenyl)imino)indolin-2-one remains stable under specific conditions, allowing for sustained biological activity. Over extended periods, the compound may undergo degradation, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of 3-((4-Chlorophenyl)imino)indolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-((4-Chlorophenyl)imino)indolin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a significant role in the biotransformation of this compound, converting it into more water-soluble metabolites for excretion. Additionally, 3-((4-Chlorophenyl)imino)indolin-2-one can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 3-((4-Chlorophenyl)imino)indolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in target tissues. For example, certain membrane transporters can enhance the cellular uptake of 3-((4-Chlorophenyl)imino)indolin-2-one, leading to its accumulation in specific cellular compartments. This distribution pattern is crucial for the compound’s biological activity .
Subcellular Localization
The subcellular localization of 3-((4-Chlorophenyl)imino)indolin-2-one influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-((4-Chlorophenyl)imino)indolin-2-one can localize to the nucleus, where it interacts with nuclear proteins and influences gene expression. Additionally, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
準備方法
合成経路と反応条件
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンの合成は、通常、4-クロロアニリンとイサチンの縮合によって行われます。反応は、イミン結合の形成を促進するために酸性または塩基性条件下で行われます。反応は次のように表すことができます。
イサチン+4-クロロアニリン→(E)-3-(4-クロロフェニルイミノ)インドリン-2-オン
工業的生産方法
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチには、高収率と純度を達成するために反応条件を最適化することが含まれます。 これには、触媒の使用、制御された温度、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります .
化学反応の分析
反応の種類
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンは、次のものを含む様々な化学反応を起こします。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応は、イミン基をアミンに変換することができます。
置換: クロロフェニル基は、求核剤との置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
酸化: 酸化物または水酸化誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換されたインドリン誘導体の形成.
科学研究への応用
化学: 配位化学における配位子として、より複雑な分子の構成要素として使用されます。
生物学: 酵素阻害剤または受容体拮抗薬としての可能性について調査されています。
医学: 抗癌作用や抗菌作用など、潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
- 3-(4-クロロフェニルアミノ)インドリン-2-オン
- 3-(4-クロロフェニルヒドラゾノ)インドリン-2-オン
- 3-(4-クロロフェニルチオ)インドリン-2-オン
独自性
(E)-3-(4-クロロフェニルイミノ)インドリン-2-オンは、独自のイミン結合によりユニークであり、異なる化学的および生物学的特性を付与しています。 類似の化合物と比較して、異なる反応性と生物活性プロファイルを呈する可能性があり、標的とした研究や用途に役立つ化合物となっています .
特性
IUPAC Name |
3-(4-chlorophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOOLXVTWFEFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350547 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57644-24-3 | |
| Record name | 3-(4-chlorophenyl)imino-1H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-CHLOROPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are polymorphs, and how do they differ in terms of mechanical properties?
A1: Polymorphs are different crystalline forms of the same molecule. While chemically identical, they exhibit distinct arrangements of molecules within the crystal lattice. These variations in packing can significantly influence the physical and mechanical properties of the material. In the case of 3-((4-Chlorophenyl)imino)indolin-2-one, three polymorphs (Form I, II, and III) were identified with distinct morphologies and mechanical responses. Form I, characterized by block-like crystals, exhibited brittle fracture. Form II, with long needle-shaped crystals, displayed plastic bending. Form III, also with needle-like crystals, exhibited elastic bending under similar mechanical stress []. These differences highlight how subtle variations in molecular arrangement can lead to vastly different material properties.
Q2: How did the researchers characterize the mechanical properties of these polymorphs?
A2: The researchers utilized a combination of qualitative mechanical deformation tests and quantitative nanoindentation studies. Qualitative tests involved observing the response of crystals to applied force, revealing their brittle, plastic, or elastic nature. Nanoindentation, a quantitative technique, provided precise measurements of the elastic modulus, stiffness, and hardness of each polymorph. This approach allowed for a comprehensive understanding of the mechanical behavior of each form [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




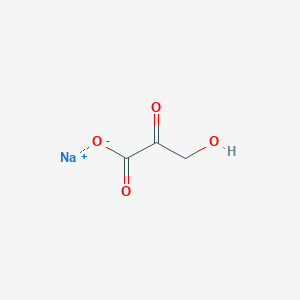
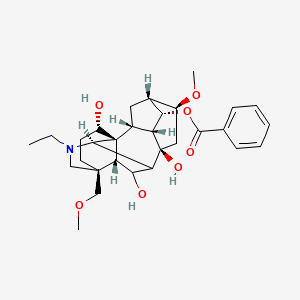
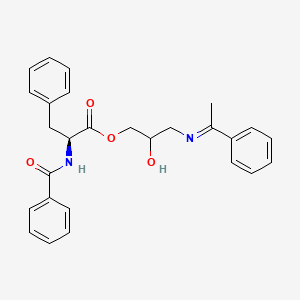
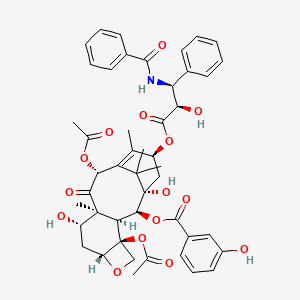
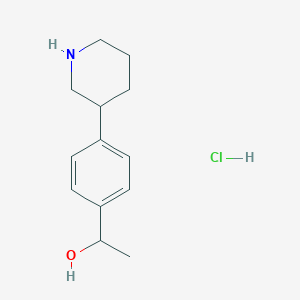
![(1R,2S,3R,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B1496082.png)
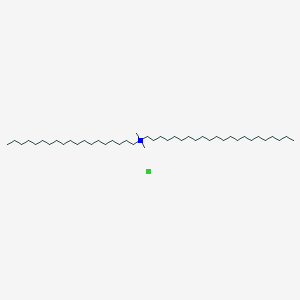
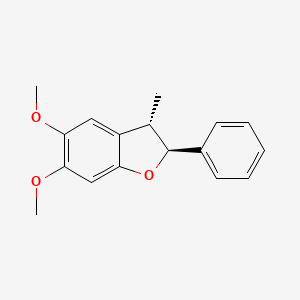
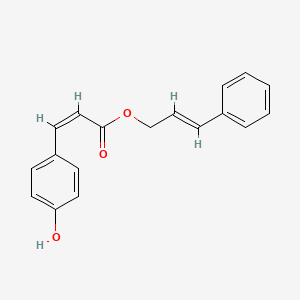
![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)
